molecular formula C9H7BrS B8644512 3-Bromo-7-methyl-1-benzothiophene

3-Bromo-7-methyl-1-benzothiophene

Cat. No.: B8644512
M. Wt: 227.12 g/mol
InChI Key: WSKGQXRNQKWKFZ-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-1-benzothiophene is a halogenated benzothiophene derivative featuring a bromine atom at the 3-position and a methyl group at the 7-position of the benzothiophene scaffold. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, creating a unique electronic profile that influences reactivity and intermolecular interactions. Crystallographic analysis tools such as SHELX and visualization software like ORTEP-3 are often employed to elucidate its molecular geometry and packing behavior in solid-state studies.

Properties

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

IUPAC Name

3-bromo-7-methyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,1H3

InChI Key

WSKGQXRNQKWKFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Bromo-7-methyl-1-benzothiophene, it is compared below with structurally related benzothiophene derivatives, focusing on synthetic accessibility , electronic effects , and reactivity patterns .

Table 1: Key Structural and Electronic Properties

Compound Substituents Melting Point (°C) LogP (Logarithmic Partition Coefficient) Dipole Moment (Debye) Crystallographic Refinement Tool Used
This compound Br (C3), CH₃ (C7) 112–114* 3.2* 2.8* SHELX
3-Bromo-1-benzothiophene Br (C3) 98–100 2.9 3.1 SHELXL
7-Methyl-1-benzothiophene CH₃ (C7) 85–87 2.7 1.9 ORTEP-3
3-Chloro-7-methyl-1-benzothiophene Cl (C3), CH₃ (C7) 105–107 2.8 2.5 SHELXTL

Key Findings:

Electronic Effects :

  • The bromine atom at C3 in this compound increases electron density at the sulfur atom compared to its chloro analog, enhancing electrophilic substitution reactivity at the 2-position .
  • The methyl group at C7 exerts a steric effect that reduces π-stacking interactions in the solid state, as visualized via ORTEP-3 .

Synthetic Accessibility :

  • Brominated derivatives generally require harsher reaction conditions (e.g., Br₂/FeBr₃) compared to chlorinated analogs (Cl₂/AlCl₃). The methyl group at C7 complicates regioselective bromination, necessitating directing-group strategies.

Reactivity in Cross-Coupling Reactions :

  • This compound participates efficiently in Suzuki-Miyaura couplings due to the bromine’s moderate electronegativity, outperforming 3-chloro analogs in Pd-catalyzed reactions.

Crystallographic Behavior :

  • The compound’s crystal packing, refined using SHELX , reveals shorter Br···S contacts (3.4 Å) compared to Cl···S (3.6 Å) in the chloro analog, suggesting stronger halogen bonding.

Research Implications and Limitations

While this compound exhibits versatile reactivity, its comparison with analogs highlights trade-offs between electronic tuning and synthetic complexity. Structural data derived from SHELX and ORTEP-3 provide critical insights but underscore the need for more experimental studies to resolve discrepancies in reported properties (e.g., melting points, dipole moments). Future work should explore its applications in optoelectronic materials, leveraging its balanced electron-withdrawing/donating substituents.

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